molecular formula C18H22N2O5 B4943255 8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No. B4943255
M. Wt: 346.4 g/mol
InChI Key: JUPSNHAJBGCHAI-UHFFFAOYSA-N
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Description

8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide, also known as EMD 1214063, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic effects.

Mechanism of Action

8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide 1214063 exerts its therapeutic effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide 1214063 has been shown to inhibit the activity of these pathways, leading to the suppression of cell growth and inflammation.
Biochemical and Physiological Effects:
8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide 1214063 has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of inflammation, improvement of cognitive function, and reduction of neuroinflammation. These effects are mediated through the modulation of multiple signaling pathways, as mentioned above.

Advantages and Limitations for Lab Experiments

8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide 1214063 has several advantages for lab experiments, including its potent therapeutic effects, broad range of applications, and relatively low toxicity. However, the limitations of 8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide 1214063 include its high cost of synthesis, limited availability, and lack of clinical data.

Future Directions

There are several future directions for 8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide 1214063 research, including the development of more efficient synthesis methods, the exploration of its potential therapeutic effects in other diseases, and the investigation of its pharmacokinetics and pharmacodynamics in vivo. Additionally, further studies are needed to elucidate the underlying mechanisms of 8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide 1214063's therapeutic effects and to identify potential drug targets for future drug development.
Conclusion:
In conclusion, 8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide 1214063 is a promising chemical compound with potential therapeutic effects in various diseases. Its mechanism of action involves the modulation of multiple signaling pathways, leading to the suppression of cell growth and inflammation. While 8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide 1214063 has several advantages for lab experiments, further research is needed to fully elucidate its therapeutic potential and to develop more efficient synthesis methods.

Synthesis Methods

8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide 1214063 can be synthesized using a multi-step process involving the reaction of 3,4-dihydro-2H-chromene with ethyl bromoacetate, followed by the addition of morpholine and subsequent hydrolysis to form the desired compound.

Scientific Research Applications

8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide 1214063 has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide 1214063 has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In inflammation research, 8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide 1214063 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide 1214063 has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

8-ethoxy-N-(2-morpholin-4-ylethyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-2-24-15-5-3-4-13-12-14(18(22)25-16(13)15)17(21)19-6-7-20-8-10-23-11-9-20/h3-5,12H,2,6-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPSNHAJBGCHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-N-(2-morpholin-4-ylethyl)-2-oxochromene-3-carboxamide

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